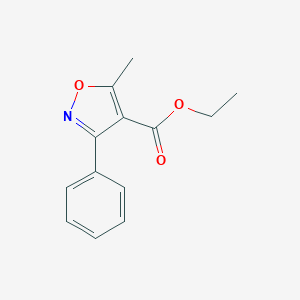

Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate

描述

属性

IUPAC Name |

ethyl 5-methyl-3-phenyl-1,2-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-3-16-13(15)11-9(2)17-14-12(11)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFAYOALRVTWYQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(ON=C1C2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00150695 | |

| Record name | Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00150695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1143-82-4 | |

| Record name | 5-Methyl-3-phenylisoxazole-4-carboxylic acid ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1143-82-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001143824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00150695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.219 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 5-METHYL-3-PHENYLISOXAZOLE-4-CARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Z2F64KTR3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Reaction Mechanism and General Procedure

The most widely documented method involves the condensation of substituted hydroxamoyl chlorides with ethyl acetoacetate. This one-pot reaction proceeds via nucleophilic attack of the hydroxamoyl chloride’s oxygen on the β-keto ester’s carbonyl carbon, followed by cyclization to form the isoxazole ring. For example, 2,6-dichlorobenzohydroxamoyl chloride reacts with ethyl acetoacetate in the presence of triethylamine to yield ethyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate.

Key Conditions:

-

Catalysts: Triethylamine or anhydrous magnesium sulfate.

-

Solvents: Ethyl acetate, toluene, or methylene chloride.

-

Temperature: 20–80°C.

-

Time: 1–6 hours.

Optimization and Substrate Scope

The US patent (US3466296A) highlights the versatility of this method, enabling substitutions at the 3- and 5-positions of the isoxazole ring. For instance:

-

Ethyl 3-phenyl-5-methylisoxazole-4-carboxylate: Synthesized using phenylhydroxamoyl chloride and ethyl acetoacetate.

-

Ethyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate: Achieved with 2,6-dichlorobenzohydroxamoyl chloride.

Table 1: Representative Examples from Patent US3466296A

| Hydroxamoyl Chloride | β-Keto Ester | Product | Yield |

|---|---|---|---|

| 2,6-Dichlorobenzohydroxamoyl | Ethyl acetoacetate | Ethyl 3-(2,6-dichlorophenyl)-5-methyl... | 64 g† |

| Phenylhydroxamoyl | Ethyl acetoacetate | Ethyl 3-phenyl-5-methylisoxazole-4-carboxylate | Not specified |

†After purification via distillation.

Acyl Chloride-Mediated Esterification

Synthesis via 5-Methyl-3-Phenylisoxazole-4-Carbonyl Chloride

An alternative route involves converting 5-methyl-3-phenylisoxazole-4-carboxylic acid to its acyl chloride intermediate, followed by esterification with ethanol. This method is detailed in patent CN1233634C and Ambeed’s experimental protocols.

Step 1: Acyl Chloride Formation

Step 2: Esterification with Ethanol

The acyl chloride reacts with ethanol under basic conditions (e.g., sodium bicarbonate) to form the ethyl ester.

Table 2: Acyl Chloride Synthesis Conditions

Advantages Over Direct Condensation

-

Purity: Acyl chloride intermediates facilitate higher-purity final products.

-

Scalability: Suitable for large-scale production due to straightforward isolation.

Ring-Closure Reactions from Precursor Compounds

化学反应分析

Types of Reactions

Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohol derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the ester group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: 5-methyl-3-phenylisoxazole-4-carboxylic acid.

Reduction: 5-methyl-3-phenylisoxazole-4-methanol.

Substitution: Various substituted esters and amides.

科学研究应用

Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate has a wide range of applications in scientific research:

作用机制

The mechanism of action of ethyl 5-methyl-3-phenylisoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit enzymes such as monoamine oxidase (MAO), which play a critical role in neurological disorders . The compound’s structure allows it to bind to the active sites of these enzymes, thereby modulating their activity and exerting therapeutic effects .

相似化合物的比较

Structural Analogues

Table 1: Key Structural Analogues and Their Properties

Physicochemical Properties

- Solubility : The parent compound’s ethyl ester group balances lipophilicity (logP ~2.5), while amide derivatives (e.g., 4e) show increased polarity .

- Thermal Stability : Trifluoromethyl derivatives exhibit higher thermal stability (Tₘ >150°C) due to strong C-F bonds .

Crystallographic Insights

生物活性

Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate (EMPI) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of EMPI, summarizing key findings from various studies, including pharmacological effects, mechanisms of action, and relevant case studies.

EMPI has the molecular formula and features an isoxazole ring, which is a five-membered heterocyclic compound containing nitrogen and oxygen. The structure contributes to its reactivity and biological activity. The compound is characterized by its stability under various conditions, with a boiling point of approximately 372.9°C and a density of 1.148 g/cm³.

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of EMPI. It has demonstrated significant activity against various bacterial strains, suggesting its potential as a therapeutic agent. The compound's mechanism of action may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Table 1: Antimicrobial Activity of EMPI

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Properties

EMPI has also been evaluated for its anticancer effects. In vitro studies indicate that it can inhibit the proliferation of cancer cells across various lines. The compound's efficacy varies depending on the type of cancer cell, with some studies reporting lower EC50 values, indicating higher potency.

Table 2: Anticancer Activity of EMPI

| Cancer Cell Line | EC50 (μM) | CC50 (μM) | Selectivity Index (SI) |

|---|---|---|---|

| MCF-7 (breast) | 0.898 ± 0.004 | 19.78 ± 0.07 | 22.02 |

| A549 (lung) | 0.502 ± 0.002 | >100 | >200 |

| HeLa (cervical) | 0.253 ± 0.001 | 69.05 ± 0.11 | 272.93 |

The selectivity index (SI), calculated as , indicates that EMPI exhibits a favorable therapeutic window, particularly in the case of the HeLa cell line, where it shows potent anticancer activity with minimal cytotoxicity .

The mechanisms underlying the biological activity of EMPI are multifaceted:

- Antioxidant Activity : EMPI has been shown to possess antioxidant properties, potentially reducing oxidative stress in cells and contributing to its protective effects against various diseases.

- Enzyme Inhibition : Some studies suggest that EMPI acts as an inhibitor of cyclooxygenase (COX) enzymes, which play critical roles in inflammation and cancer progression .

- Nucleic Acid Interaction : Research indicates that EMPI may interfere with nucleic acid synthesis or function, impacting viral replication processes .

Case Studies and Research Findings

A notable study focused on the synthesis and evaluation of several derivatives of isoxazole compounds, including EMPI. The research highlighted that modifications to the phenyl group significantly affected biological activity, emphasizing structure-activity relationships (SAR) .

In another study examining antiviral properties, EMPI derivatives were tested against influenza virus strains, demonstrating promising results in inhibiting viral replication while maintaining low cytotoxicity levels in host cells .

常见问题

Basic: What synthetic methodologies are commonly employed for the preparation of Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate, and how are reaction conditions optimized?

Answer:

The compound is typically synthesized via cyclocondensation reactions involving β-keto esters and hydroxylamine derivatives. For example, in a reported synthesis, single-crystal X-ray diffraction confirmed the structure, suggesting the use of intermediates like β-keto esters and phenyl-substituted hydroxylamine precursors . Optimization involves adjusting reaction temperature, solvent polarity (e.g., ethanol or acetonitrile), and catalyst systems (e.g., acidic or basic conditions). Post-synthesis characterization via , , and IR spectroscopy ensures purity and structural fidelity. Reaction yields can be improved by controlling stoichiometry and reflux duration .

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

Key techniques include:

- Single-crystal X-ray diffraction (SC-XRD): Provides precise bond lengths (e.g., C=O at 1.21 Å), angles, and crystal packing details. The compound crystallizes in a monoclinic space group with unit cell parameters , and .

- NMR spectroscopy: identifies proton environments (e.g., methyl groups at ~2.5 ppm, ethyl ester protons at ~1.3 and 4.3 ppm).

- IR spectroscopy: Confirms functional groups (e.g., ester C=O stretch at ~1720 cm) .

Advanced: How can hydrogen-bonding interactions in the crystal structure of this compound be systematically analyzed?

Answer:

Hydrogen-bonding patterns are analyzed using graph set notation () to classify donor-acceptor interactions. For instance, C–H···O interactions between the ester carbonyl and adjacent phenyl groups can form motifs. Software like Mercury CSD visualizes these interactions and calculates geometric parameters (distance, angle). This analysis aids in understanding supramolecular assembly and stability .

Advanced: What methodologies are recommended for validating the crystal structure of this compound?

Answer:

Validation involves:

- PLATON checks: Detects missed symmetry, twinning, and solvent-accessible voids.

- R-factor analysis: A low (e.g., 0.039) and high completeness (>95%) ensure data quality.

- ADDSYM algorithm: Confirms space group correctness (e.g., ) .

- SHELXL refinement: Iterative refinement of anisotropic displacement parameters and hydrogen atom positioning ensures model accuracy .

Advanced: How does puckering analysis of the isoxazole ring inform conformational stability in this compound?

Answer:

The Cremer-Pople puckering parameters () quantify ring non-planarity. For five-membered rings like isoxazole, deviations from planarity (e.g., ) indicate pseudorotation or envelope conformations. SC-XRD data (e.g., torsion angles and z-displacements) are input into software like PARST or PLATON to compute these parameters. This analysis reveals steric or electronic factors stabilizing specific conformations .

Basic: What are the key steps in performing single-crystal X-ray diffraction analysis for this compound?

Answer:

Crystal selection: A 0.30 × 0.25 × 0.20 mm crystal is mounted on a Bruker APEXII CCD diffractometer.

Data collection: - and -scans at 273 K with MoK radiation ().

Structure solution: SHELXD or SHELXS for phase determination.

Refinement: SHELXL refines atomic coordinates, thermal parameters, and hydrogen positions. Final -values (e.g., ) validate the model .

Advanced: How can computational tools like Mercury CSD assist in investigating packing patterns of this compound?

Answer:

Mercury CSD enables:

- Packing similarity analysis: Compares the compound’s crystal packing with analogs in the Cambridge Structural Database (CSD).

- Void visualization: Identifies solvent-accessible regions (e.g., 1192.3 Å unit cell volume).

- Intermolecular interaction mapping: Overlays hydrogen bonds and π-π interactions (e.g., phenyl ring centroid distances ~3.8 Å) .

Advanced: What contradictions exist in reported crystallographic data for this compound, and how can they be resolved?

Answer:

Discrepancies in bond lengths or space group assignments may arise from:

- Data resolution: High-resolution (<0.8 Å) datasets reduce errors.

- Refinement protocols: Using SHELXL with full-matrix least-squares minimizes parameter correlation.

- Validation tools: CHECKCIF flags outliers (e.g., unusual ADP ratios) for re-examination .

Basic: What safety precautions are recommended for handling this compound in laboratory settings?

Answer:

While classified as non-hazardous, standard precautions include:

- Storage: Tightly sealed containers at 0–6°C to prevent degradation.

- PPE: Nitrile gloves and lab coats to avoid skin contact.

- Ventilation: Use fume hoods during synthesis to minimize inhalation risks .

Advanced: How does the electronic structure of the isoxazole ring influence the compound’s reactivity in further functionalization?

Answer:

The electron-deficient isoxazole ring directs electrophilic substitution to the 4-position. DFT calculations (e.g., using Gaussian) map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites. Experimental studies (e.g., nitration or halogenation) correlate with computational predictions, enabling targeted derivatization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。